1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate

Catalog No.
S8255660
CAS No.
M.F
C10H20ClN3O4
M. Wt
281.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]p...

Product Name

1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate

IUPAC Name

1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;dihydrate;hydrochloride

Molecular Formula

C10H20ClN3O4

Molecular Weight

281.74 g/mol

InChI

InChI=1S/C10H15N3O2.ClH.2H2O/c1-6(2)13-8-3-4-11-5-7(8)9(12-13)10(14)15;;;/h6,11H,3-5H2,1-2H3,(H,14,15);1H;2*1H2

InChI Key

ACYADUHLSUHTIR-UHFFFAOYSA-N

SMILES

CC(C)N1C2=C(CNCC2)C(=N1)C(=O)O.O.O.Cl

Canonical SMILES

CC(C)N1C2=C(CNCC2)C(=N1)C(=O)O.O.O.Cl

1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate is a chemical compound with the molecular formula C₁₀H₂₀ClN₃O₄ and a molecular weight of 281.74 g/mol. It is categorized as a pyrazolo-pyridine derivative, characterized by a fused ring structure that includes both a pyrazole and a pyridine moiety. The compound is typically encountered in its hydrochloride dihydrate form, which enhances its solubility and stability in various applications .

The chemical reactivity of 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate primarily involves nucleophilic substitutions and electrophilic additions due to the presence of functional groups such as the carboxylic acid. The compound can undergo decarboxylation under certain conditions, leading to the formation of simpler derivatives. Additionally, it may participate in condensation reactions with amines or alcohols to form esters or amides .

This compound exhibits potential biological activities that are under investigation. Preliminary studies suggest that it may have neuroprotective effects and could act as an inhibitor of certain enzymes involved in neurodegenerative diseases. Its structure suggests possible interactions with neurotransmitter systems, although detailed pharmacological profiles are still being elucidated through ongoing research .

Synthesis of 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: Starting from appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Cyclization: Intramolecular cyclization to form the pyrazolo-pyridine structure.
  • Carboxylation: Introduction of the carboxylic acid functionality using carbon dioxide or carboxylic acid derivatives.
  • Hydrochloride Formation: Treatment with hydrochloric acid to yield the hydrochloride salt form and subsequent crystallization to obtain the dihydrate .

The compound is primarily used in research settings for its potential pharmacological properties. It serves as a lead compound in drug discovery programs aimed at developing new treatments for neurological disorders. Additionally, its unique structure allows for modifications that can lead to derivatives with enhanced bioactivity or selectivity against specific targets in biological systems .

Interaction studies involving 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate are focused on its binding affinity to various receptors and enzymes. These studies utilize techniques such as surface plasmon resonance and fluorescence spectroscopy to determine binding kinetics and affinities. Initial findings indicate potential interactions with dopamine and serotonin receptors, suggesting implications for mood regulation and cognitive function .

Several compounds share structural similarities with 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate:

Compound NameMolecular FormulaUnique Features
1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acidC₂₅H₂₄N₄O₅Contains a methoxy group enhancing lipophilicity
N-Isopropyl-4-methylpyrazoleC₇H₁₀N₂Simpler structure with potential anti-inflammatory properties
2-(2-Hydroxyphenyl)-5-methylpyrazoleC₉H₉N₂OExhibits antioxidant activity but lacks the fused ring system

The uniqueness of 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate lies in its complex fused ring structure that combines features of both pyrazoles and pyridines while retaining functional groups conducive to biological activity. This structural complexity may confer distinct pharmacokinetic properties compared to simpler analogs .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

281.1142338 g/mol

Monoisotopic Mass

281.1142338 g/mol

Heavy Atom Count

18

Dates

Last modified: 04-15-2024

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